molecular formula C7H7N3S2 B1574432 TPT197  HCl

TPT197 HCl

Cat. No.: B1574432
M. Wt: 197.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TPT197 HCl is a thiophene thiourea derivative with a molecular weight of 197.28 (free base form) and the molecular formula C₇H₇N₃S₂ . The compound is available in hydrochloride (HCl) salt form, which enhances its solubility and stability for experimental applications. Storage recommendations include maintaining the powder at -20°C for long-term preservation and dissolved formulations at -80°C for up to one year .

TPT197 HCl belongs to a class of thiophene-based thiourea derivatives, which are structurally characterized by a sulfur-containing aromatic ring (thiophene) linked to a thiourea moiety.

Properties

Molecular Formula

C7H7N3S2

Molecular Weight

197.28

Appearance

white to off-white solid powder

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on available evidence:

Structural Analogues

TPT197 HCl is part of a broader family of thiophene thiourea derivatives, including TPT-172 and TPT-260, which share its core scaffold but differ in molecular weight and substituents .

Compound Molecular Weight Molecular Formula Key Features
TPT197 HCl 197.28 C₇H₇N₃S₂ Thiophene-thiourea derivative, HCl salt
TPT-172 Not reported Not reported Structural analogue, likely modified substituents
TPT-260 Not reported Not reported Higher molecular weight variant

Functional Analogues: Antiemetic Agents

Though unrelated structurally, ondansetron HCl, granisetron HCl, and palonosetron HCl provide a framework for comparing HCl salt formulations in clinical settings. These antiemetics are used to prevent postoperative nausea and vomiting (PONV) and highlight the importance of pharmacokinetic optimization via salt forms:

  • Efficacy: In a clinical study, palonosetron HCl demonstrated superior PONV control (72-hour complete response rate: 88%) compared to ondansetron HCl (64%) and granisetron HCl (68%) .
  • Side Effects : All three compounds showed comparable safety profiles, with minimal sedation or QT prolongation .
Compound Dose 24-Hour PONV Control Rescue Medication Needed
Palonosetron HCl 0.075 mg IV 92% 8%
Ondansetron HCl 8 mg IV 76% 24%
Granisetron HCl 2.5 mg IV 80% 20%

Data adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.